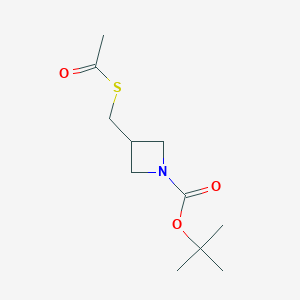

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities. The tert-butyl group and the acetylthiomethyl substituent further enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of N-protected amino alcohols with suitable leaving groups.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Attachment of the Acetylthiomethyl Group: The acetylthiomethyl group can be introduced through nucleophilic substitution reactions using acetylthiomethyl halides or thiols.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and efficiency. The use of flow microreactors has been reported to improve the sustainability and scalability of such syntheses .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetylthiomethyl group to a thiol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted azetidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and infectious diseases.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and bioactive compounds.

Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. The acetylthiomethyl group can act as a reactive moiety, forming covalent bonds with nucleophilic sites on target proteins, thereby modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 3-(methylthiomethyl)-azetidine-1-carboxylate: Similar structure but with a methyl group instead of an acetyl group.

Tert-butyl 3-(acetylthiomethyl)-pyrrolidine-1-carboxylate: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.

Uniqueness

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate is unique due to the combination of its azetidine ring, tert-butyl group, and acetylthiomethyl substituent. This combination imparts specific reactivity and stability characteristics that are not found in other similar compounds, making it a valuable intermediate in various chemical and pharmaceutical syntheses.

Actividad Biológica

Tert-butyl 3-(acetylthiomethyl)-azetidine-1-carboxylate is a compound classified within the azetidine family, which are five-membered heterocyclic compounds containing nitrogen. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₅NO₃S

- Molecular Weight : 201.29 g/mol

- CAS Number : 1236007-16-1

The compound consists of a tert-butyl group, an acetylthiomethyl substituent, and a carboxylate functional group. These structural components contribute to its biological activity by facilitating interactions with various biological targets.

The mechanism of action for this compound typically involves interactions with enzymes or receptors that play crucial roles in cellular processes. The acetylthiomethyl group may enhance the compound's ability to form covalent bonds with target proteins, thereby modulating their activity.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations have suggested that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through pathways involving caspase activation and mitochondrial dysfunction.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Method : Agar diffusion method was employed to test various concentrations of the compound.

- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

-

Anticancer Research :

- Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was utilized to measure cell viability post-treatment.

- Results : Significant reduction in cell viability was observed at higher concentrations, with IC50 values indicating potent anticancer activity.

Summary of Findings

| Property | Observation |

|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Mechanism | Interaction with enzymes/receptors |

Propiedades

IUPAC Name |

tert-butyl 3-(acetylsulfanylmethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3S/c1-8(13)16-7-9-5-12(6-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINROPBXBXCIBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC1CN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.